2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate”, there are related studies on the synthesis of similar compounds . For instance, a novel multifunctional ligand precursor was synthesized by chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine .Scientific Research Applications
Optical Nonlinear Properties and Applications
Compounds structurally related to "2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate" have been studied for their nonlinear optical properties. For example, Schiff base compounds derived from ethyl-4-amino benzoate have demonstrated significant optical limiting (OL) properties, making them potential candidates for optical limiters used in protecting optical sensors and human eyes from laser damage. The nonlinear refractive index (NRI) and optical limiting thresholds of these compounds have been experimentally determined, suggesting their utility in optical applications (Abdullmajed et al., 2021).
Antimicrobial Agents
Another area of application is the development of antimicrobial agents. For instance, quinazoline derivatives, which share a benzoate component, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds offer a basis for the development of new antimicrobial agents, highlighting the potential of structurally similar compounds for use in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Photoreactive Polymers
Compounds like "this compound" may also find applications in the synthesis of photoreactive polymers. Studies on related compounds have explored their use in reversible optical storage, where the cooperative motion of polar side groups in amorphous polymers has been observed. This suggests potential applications in the development of materials for optical data storage, where the photoinduced birefringence of such compounds could be utilized (Meng et al., 1996).
Antiplatelet Activity
Derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a compound related to the one , have shown promising antiplatelet activity. This indicates the potential of similar compounds in the development of novel antiplatelet drug candidates, which could offer new therapeutic options for the prevention of thrombotic diseases (Chen et al., 2008).
Future Directions
properties
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c20-15-16(18(23)14-9-5-4-8-13(14)17(15)22)21-10-11-25-19(24)12-6-2-1-3-7-12/h1-9,21H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXDQPWNFANOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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